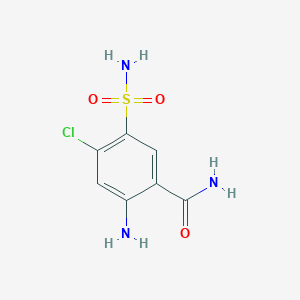

2-amino-4-chloro-5-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3S/c8-4-2-5(9)3(7(10)12)1-6(4)15(11,13)14/h1-2H,9H2,(H2,10,12)(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVLDYQGTHLMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187712 | |

| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34121-17-0 | |

| Record name | 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34121-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034121170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloro-5-sulphamoylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloro-2-(furfurylamino)-5-sulfamoylbenzoic Acid (Furosemide)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth technical analysis of the synthetic pathways for 4-chloro-2-(furfurylamino)-5-sulfamoylbenzoic acid, the active pharmaceutical ingredient commonly known as Furosemide. While the compound is sometimes referred to by precursors such as "2-amino-4-chloro-5-sulfamoylbenzamide," its final structure is an N-substituted anthranilic acid derivative. We will explore two primary industrial synthesis routes: the classic method starting from 2,4-dichlorobenzoic acid and a more contemporary, higher-yield process originating from 4-chloro-2-fluoro-toluene. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comparative analysis to underscore the evolution of its chemical manufacturing.

Introduction

Chemical Profile of Furosemide

Furosemide is a potent sulfonamide-based loop diuretic critical in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension.[1] Its efficacy stems from the inhibition of the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle.[1]

| Identifier | Value |

| IUPAC Name | 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |

| Common Name | Furosemide |

| CAS Number | 54-31-9 |

| Molecular Formula | C₁₂H₁₁ClN₂O₅S |

| Molecular Weight | 330.74 g/mol |

Overview of Synthetic Strategies

The industrial production of Furosemide has evolved from a foundational multi-step synthesis characterized by modest yields to a more refined process that enhances efficiency and output. This guide will dissect both pathways, providing the chemical logic and procedural details for each.

-

Pathway I: A classic route beginning with the chlorosulfonation of 2,4-dichlorobenzoic acid.[1][2][3][4]

-

Pathway II: An improved, high-yield route utilizing 4-chloro-2-fluoro-toluene as the starting material.[2][5][6][7][8]

Pathway I: The Classic Synthesis from 2,4-Dichlorobenzoic Acid

This foundational route establishes the core chemical transformations required to build the Furosemide molecule: electrophilic aromatic substitution to install the sulfamoyl group, followed by a nucleophilic aromatic substitution to introduce the furfurylamino sidechain.[3][4]

Strategic Overview & Workflow

The logic of this pathway is a sequential functionalization of the 2,4-dichlorobenzoic acid backbone. The key challenge lies in the final substitution step, which is known to produce significant byproducts and result in low overall yields, typically in the range of 35-50%.[2][5][9]

Caption: Workflow for Furosemide synthesis starting from 2,4-Dichlorobenzoic Acid.

Step-by-Step Protocols and Mechanistic Insights

Step 1: Electrophilic Aromatic Substitution: Chlorosulfonation

-

Causality: This step is crucial for introducing the sulfuryl chloride (-SO₂Cl) moiety onto the aromatic ring. The directing effects of the substituents on 2,4-dichlorobenzoic acid guide the incoming electrophile. The carboxylic acid is a deactivating meta-director, while the chlorine atoms are deactivating ortho-, para-directors. The combined electronic and steric effects strongly favor substitution at the C-5 position.[10][11] The resulting sulfonyl chloride is a highly reactive intermediate, primed for the subsequent amidation.[4]

-

Experimental Protocol:

-

Charge a suitable reactor with an excess of chlorosulfonic acid (typically 4-5 molar equivalents).

-

Slowly add 2,4-dichlorobenzoic acid portion-wise, maintaining the reaction temperature between 60-80°C.

-

Heat the mixture to 100-120°C and maintain for 2-6 hours until the reaction is complete (monitored by TLC or HPLC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

The product, 2,4-dichloro-5-chlorosulfonylbenzoic acid, precipitates as a solid.[12]

-

Isolate the solid by vacuum filtration and wash thoroughly with cold water.[3]

-

Step 2: Nucleophilic Acyl Substitution: Ammonolysis

-

Causality: The highly electrophilic sulfur atom of the sulfonyl chloride readily reacts with a nucleophile like ammonia. This step efficiently converts the sulfonyl chloride into the stable sulfonamide group (-SO₂NH₂), which is a key pharmacophore of Furosemide.

-

Experimental Protocol:

-

Suspend the crude 2,4-dichloro-5-chlorosulfonylbenzoic acid in a suitable solvent.

-

Cool the mixture in an ice bath and add concentrated ammonium hydroxide dropwise, keeping the temperature below 15°C.[3]

-

Stir the mixture for 2-3 hours, allowing it to slowly warm to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the product, 2,4-dichloro-5-sulfamoylbenzoic acid.

-

Filter the solid, wash with water, and dry. The product can be purified by recrystallization.[3][13]

-

Step 3: Nucleophilic Aromatic Substitution (SNAr): Condensation with Furfurylamine

-

Causality: This is the key bond-forming reaction to complete the Furosemide structure. The aromatic ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effects of the carboxyl and sulfamoyl groups, particularly at the positions ortho and para to them. Furfurylamine acts as the nucleophile, attacking the C-2 carbon and displacing the chloride ion to form the final product.[4] An acid scavenger (e.g., sodium bicarbonate) is often used to neutralize the HCl generated during the reaction.[14]

-

Experimental Protocol:

-

Combine 2,4-dichloro-5-sulfamoylbenzoic acid, an excess of furfurylamine (2-4 molar equivalents), and an acid-binding agent like sodium bicarbonate in a high-boiling point solvent (e.g., dimethyl sulfoxide).[14]

-

Heat the reaction mixture under an inert atmosphere to 130-140°C for 4-6 hours.[14]

-

Cool the reaction mixture and pour it into water.

-

Acidify with an acid (e.g., hydrochloric or acetic acid) to a pH of 3-4 to precipitate the crude Furosemide.[14]

-

Collect the crude product by filtration. Purification is typically achieved by recrystallization from an ethanol-water mixture.[3]

-

Pathway II: High-Yield Synthesis from 4-Chloro-2-fluoro-toluene

To overcome the low yields of the classic route, an improved synthesis was developed and patented.[2][5][6][7][8] This pathway leverages a different starting material and takes advantage of the superior leaving group ability of fluorine in the final SNAr step, leading to significantly higher yields and purity.

Strategic Overview & Workflow

This elegant pathway begins with a simple toluene derivative and builds complexity. The methyl group is first converted to a carboxylic acid precursor (-CCl₃), followed by the standard chlorosulfonation and ammonolysis. The final condensation step is highly efficient, with reported yields of up to 96%.[2]

Caption: High-yield workflow for Furosemide synthesis starting from 4-Chloro-2-fluoro-toluene.

Step-by-Step Protocols and Mechanistic Insights

Step 1: Free Radical Halogenation: Photochlorination

-

Causality: This step transforms the chemically inert methyl group into a trichloromethyl group (-CCl₃), which is a synthetic equivalent of a carboxylic acid. The reaction proceeds via a free-radical chain mechanism initiated by UV light, selectively chlorinating the benzylic position without affecting the aromatic ring.

-

Experimental Protocol:

-

In a reactor equipped for photochlorination (with a UV lamp, gas bubbler, and condenser), heat 4-chloro-2-fluoro-toluene to approximately 90°C.[5][6]

-

Bubble gaseous chlorine through the heated liquid while irradiating with the UV lamp.[5]

-

Continue the reaction for 11-12 hours, monitoring the conversion by GLC.[6]

-

The resulting product, 4-chloro-2-fluoro-benzotrichloride, can be used directly or purified by vacuum distillation.

-

Step 2: Concurrent Chlorosulfonation, Hydrolysis, and Ammonolysis

-

Causality: This sequence efficiently builds the required functional groups on the ring. The benzotrichloride intermediate is first treated with chlorosulfonic acid. Quenching the reaction mixture in water hydrolyzes the -CCl₃ group to a carboxylic acid (-COOH).[15][16][17][18] The intermediate sulfonyl chloride is then immediately subjected to ammonolysis to form the sulfonamide.

-

Experimental Protocol:

-

Prepare a mixture of sulfuric chlorohydrin and sulfuric acid and preheat to 60-140°C.[2]

-

Add the 4-chloro-2-fluoro-benzotrichloride from Step 1 to the acid mixture and maintain the temperature at 140-150°C for 1-3 hours.[2]

-

Quench the reaction mixture in ice-water. The hydrolysis of the trichloromethyl group to a carboxylic acid occurs at this stage. The intermediate, 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid, precipitates.

-

Isolate the intermediate or dissolve it in a solvent like dichloromethane.[6][9]

-

Add the solution of the sulfonyl chloride to a concentrated ammonium hydroxide solution, maintaining the temperature below 10°C.[9]

-

After stirring for 1.5-2 hours, acidify the mixture to pH 2.0 to precipitate the product, 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.[9]

-

Step 3: High-Efficiency SNAr Condensation

-

Causality: This final step highlights the ingenuity of this pathway. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[19][20] Fluorine's high electronegativity makes the carbon atom it's attached to (C-2) significantly more electrophilic and better stabilizes the negative charge in the intermediate Meisenheimer complex.[19][21] This drastically lowers the activation energy for the nucleophilic attack compared to displacing chlorine, leading to a faster, cleaner reaction and a substantially higher yield.[22][23]

-

Experimental Protocol:

-

Create a mixture of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and an excess of furfurylamine (molar ratio of 1:5 is typical).[14]

-

Heat the mixture to approximately 95°C for 2 hours. The reaction can be run neat or in a high-boiling solvent like 2-methoxyethanol.[2]

-

After completion, pour the reaction mixture into water and acidify to pH 4 with glacial acetic acid.[2]

-

The crystalline Furosemide product precipitates.

-

Collect the solid, wash with water, and recrystallize from ethanol to obtain the final product with high purity and a yield of approximately 96%.[2]

-

Data Summary & Pathway Comparison

| Feature | Pathway I (Classic Route) | Pathway II (High-Yield Route) |

| Starting Material | 2,4-Dichlorobenzoic Acid | 4-Chloro-2-fluoro-toluene |

| Key Intermediate | 2,4-Dichloro-5-sulfamoylbenzoic Acid | 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid |

| Final SNAr Leaving Group | Chlorine | Fluorine |

| Reported Overall Yield | Low (35-50%)[2][5][9] | High (>85-90% range)[2] |

| Advantages | Utilizes a relatively simple starting material. | High efficiency, higher purity, fewer byproducts in the final step. |

| Disadvantages | Low yield, difficult purification, harsh conditions. | More complex starting material, involves photochlorination.[14] |

Conclusion

The synthesis of Furosemide provides a compelling case study in the optimization of industrial pharmaceutical manufacturing. While the classic route starting from 2,4-dichlorobenzoic acid is chemically straightforward, it is hampered by the inefficiency of its final nucleophilic aromatic substitution step. The development of the alternative pathway from 4-chloro-2-fluoro-toluene represents a significant advancement. By strategically incorporating a fluorine atom, chemists have leveraged fundamental principles of physical organic chemistry—specifically the high electronegativity of fluorine to accelerate the rate-determining step of the SNAr reaction—to create a more efficient, higher-yielding, and economically favorable process. This guide demonstrates that a deep understanding of reaction mechanisms is paramount to designing and executing robust and scalable syntheses for critical pharmaceutical agents.

References

- Process for the preparation of furosemide. (EP0788494A1).

- Process for the preparation of furosemide. (US5739361A).

- Process for the preparation of furosemide. (EP0788494B1).

-

Tanabe, K., & Sano, T. (1966). The mechanism of the hydrolysis of benzotrichloride. Journal of the Research Institute for Catalysis, Hokkaido University. Semantic Scholar. [Link]

-

FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 19). Gpatindia. [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Synthesis of Furosemide. (2022, September 22). YouTube. [Link]

-

Process for the preparation of furosemide. (WO-9612714-A1). PubChem. [Link]

-

Process for the preparation of furosemide. (US-5739361-A). PubChem. [Link]

-

Chhabra, T., et al. (2024). Sustainable Chemistry and Pharmacy. Zenodo. [Link]

-

Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (2015, May 3). Reddit. [Link]

-

The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2014). PMC. [Link]

-

benzotrichloride---> benzoylchloride. (2005, May 22). Sciencemadness Discussion Board. [Link]

-

Benzotrichloride: Properties, Reactions, Production And Uses. (2024, April 11). Chemcess. [Link]

- Preparation method of furosemide. (CN105906589A).

- Manufacture of benzoic acid from benzotrichloride. (US1557153A).

-

Synthesis of Furosemide | Structure, Mechanism of Action & Uses. (2020, September 25). YouTube. [Link]

- Process for the preparation of furosemide. (WO1996012714A1).

-

Exploring the Synthesis and Applications of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid in Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PMC. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (2017). PMC. [Link]

-

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. PubChem. [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2013).

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central. [Link]

Sources

- 1. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. EP0788494A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 6. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 7. Process for the preparation of furosemide - Patent WO-9612714-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Process for the preparation of furosemide - Patent US-5739361-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 14. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]

- 15. [PDF] THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE | Semantic Scholar [semanticscholar.org]

- 16. chemcess.com [chemcess.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. US1557153A - Manufacture of benzoic acid from benzotrichloride - Google Patents [patents.google.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 21. reddit.com [reddit.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2-amino-4-chloro-5-sulfamoylbenzamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-4-chloro-5-sulfamoylbenzamide

Introduction

In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern everything from a compound's behavior in initial screening assays to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. This guide provides an in-depth technical overview of the core physicochemical characteristics of 2-amino-4-chloro-5-sulfamoylbenzamide, a sulfonamide-containing benzamide derivative.

This document is structured not as a rigid data sheet, but as a practical guide for fellow researchers, scientists, and drug development professionals. It moves beyond a simple listing of values to explain the causality behind why each property is critical and how one can reliably determine these parameters in the laboratory. While publicly available experimental data for this specific molecule is limited, this guide furnishes the robust, validated methodologies required for its characterization, empowering research teams to generate the high-quality data essential for advancing a potential drug candidate.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the first step in any scientific investigation. 2-amino-4-chloro-5-sulfamoylbenzamide is a substituted aromatic compound featuring an aniline amine group, a benzamide, and a sulfonamide functional group. These groups are expected to dictate its solubility, ionization state, and hydrogen bonding capacity.

Chemical Structure:

Caption: 2D structure of 2-amino-4-chloro-5-sulfamoylbenzamide.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-4-chloro-5-sulfamoylbenzamide | PubChem[1] |

| CAS Number | 34121-17-0 | PubChem[1] |

| Molecular Formula | C₇H₈ClN₃O₃S | PubChem[1] |

| Molecular Weight | 249.68 g/mol | PubChem[1] |

| Computed XLogP3-AA | -0.1 | PubChem[1] |

Note: The XLogP3-AA value is a computationally predicted parameter and should be verified experimentally.

Melting Point and Thermal Stability

Scientific Rationale: The melting point (Tm) is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas a broad melting range often suggests the presence of impurities or multiple crystalline forms (polymorphs). From a drug development perspective, the melting point influences formulation strategies, particularly for solid dosage forms, and provides insights into the compound's thermal stability. High-melting-point solids are generally more stable during manufacturing and storage.

Experimental Data: A literature search did not yield an experimentally determined melting point for 2-amino-4-chloro-5-sulfamoylbenzamide. Therefore, laboratory determination is required.

Recommended Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining the thermal properties of pharmaceutical materials.[2][3][4][5] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly accurate, requires only a small amount of sample, and can reveal other thermal events such as polymorphic transitions, desolvation, and decomposition.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-amino-4-chloro-5-sulfamoylbenzamide into a Tzero aluminum pan. Hermetically seal the pan to prevent any mass loss during heating.

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.

-

Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, for example, 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C or 300 °C). A nitrogen purge (50 mL/min) should be used to maintain an inert atmosphere.

-

-

Data Analysis: The melting event will appear as an endothermic peak on the resulting thermogram. The extrapolated onset temperature of this peak is reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Self-Validation and Trustworthiness: The protocol's integrity is ensured by the initial calibration with a known standard (indium). Running the sample in duplicate or triplicate will confirm the reproducibility of the measurement. A sharp endothermic peak with no preceding thermal events would suggest a single, stable crystalline form under the tested conditions.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Scientific Rationale: Solubility is arguably one of the most critical physicochemical properties for any drug candidate. Aqueous solubility, in particular, is a primary determinant of bioavailability for orally administered drugs. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low and variable absorption, posing a significant challenge for formulation development.[6] Understanding solubility in various organic solvents is also crucial for synthesis, purification, and the development of analytical methods.

Recommended Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement approach.[8][9] It involves allowing an excess of the solid compound to equilibrate with a solvent over a defined period, after which the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-amino-4-chloro-5-sulfamoylbenzamide (e.g., 5-10 mg) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, DMSO).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Dilution and Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Self-Validation and Trustworthiness: The presence of undissolved solid in the vials at the end of the experiment visually confirms that a saturated solution was achieved. Analysis of samples taken at multiple time points (e.g., 24h and 48h) should yield consistent concentration values, confirming that equilibrium has been reached.

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa)

Scientific Rationale: The dissociation constant, or pKa, is a measure of the strength of an acid or base. For a pharmaceutical compound, the pKa values of its ionizable functional groups determine the extent of its ionization at a given pH. This is critically important because the ionization state of a molecule profoundly affects its solubility, membrane permeability, and binding to its biological target.[10] For instance, the un-ionized form of a drug is generally more lipid-soluble and can more easily cross cell membranes, while the ionized form is typically more water-soluble. 2-amino-4-chloro-5-sulfamoylbenzamide has several potential ionizable sites: the aromatic amine (basic), the sulfonamide (acidic), and the benzamide (very weakly acidic/neutral). Determining their respective pKa values is essential for predicting its behavior in the physiological pH range of the body.

Experimental Data: There are no published experimental pKa values for 2-amino-4-chloro-5-sulfamoylbenzamide. Experimental determination is necessary.

Recommended Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[11][12][13] The method involves dissolving the compound in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrating it with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of 2-amino-4-chloro-5-sulfamoylbenzamide in a suitable solvent (e.g., a mixture of methanol and water) to achieve a concentration of approximately 1-5 mM. A cosolvent is often necessary for compounds with low water solubility. The solution should also contain an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[11]

-

Instrument Setup: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration (for acidic pKa): Place the sample solution in a jacketed beaker maintained at 25 °C and purge with nitrogen to remove dissolved CO₂. Titrate the solution by making small, incremental additions of a standardized strong base (e.g., 0.1 M NaOH).

-

Titration (for basic pKa): To determine the pKa of the basic amine group, first acidify the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to fully protonate the base. Then, titrate this solution with the standardized strong base (0.1 M NaOH).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be precisely determined from the maximum of the first derivative of the titration curve.

Self-Validation and Trustworthiness: The use of a calibrated pH meter is fundamental. The sharpness of the inflection point in the titration curve is an indicator of the accuracy of the determination. Specialized software can be used to analyze the titration data and calculate the pKa values, providing a more robust analysis than simple graphical estimation.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP and logD)

Scientific Rationale: Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter that influences a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity. It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

-

logP is the ratio of the concentration of the neutral form of a compound in a lipid phase (typically octanol) to its concentration in an aqueous phase at equilibrium.[14]

-

logD is the ratio of the total concentration of all forms (neutral and ionized) of a compound in the lipid phase to the total concentration in the aqueous phase at a specific pH.[15][16]

For an ionizable molecule like 2-amino-4-chloro-5-sulfamoylbenzamide, logD is the more physiologically relevant parameter because it accounts for the different ionization states that will exist at biological pH values (e.g., logD₇.₄).

Experimental Data: The only available value is a computed XLogP3-AA of -0.1 from PubChem.[1] This value suggests the neutral form of the molecule is slightly hydrophilic. However, given the ionizable groups, its effective lipophilicity will be highly dependent on pH and must be determined experimentally.

Recommended Experimental Protocol: logD Determination by RP-HPLC

While the shake-flask method can be used for logP/logD, it can be labor-intensive. A well-established and more rapid alternative is to use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[17][18] This method correlates the retention time of a compound on a hydrophobic (C18) column with its lipophilicity.

Step-by-Step Methodology:

-

System Preparation: Use a C18 HPLC column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for logD₇.₄) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of 5-7 standard compounds with well-known, reliable logP or logD₇.₄ values that span a range bracketing the expected value for the test compound. Inject each standard individually under isocratic conditions (a constant percentage of organic modifier).

-

Retention Time Measurement: For each standard, measure the retention time (tR) and calculate the retention factor, k' = (tR - t₀) / t₀, where t₀ is the column dead time (measured using a non-retained compound like uracil).

-

Calibration Curve Construction: Plot the known logP (or logD) values of the standards against their corresponding log k' values. A linear relationship should be observed.

-

Test Compound Analysis: Inject the 2-amino-4-chloro-5-sulfamoylbenzamide solution under the identical HPLC conditions and determine its log k'.

-

logD Calculation: Using the linear regression equation from the calibration curve, calculate the logD₇.₄ of the test compound from its experimentally determined log k'.

Self-Validation and Trustworthiness: The validity of the method relies on the quality of the calibration curve. A high correlation coefficient (R² > 0.98) for the linear regression of the standards is essential. The chosen standards should be structurally diverse to ensure the correlation is robust.

Caption: Workflow for logD Determination using RP-HPLC.

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Stoyanov, S.; Petkovska, M. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Mac. Pharm. Bull.2018 , 64 (1), 11-20. [Link]

-

Wen, H.; et al. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Int J Pharm.2023 , 644, 123325. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Guner, T.; et al. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. J. Chem. Metrol.2024 , 18 (1), 43-49. [Link]

- Valko, K. L.; et al. Determination of logP coefficients via a RP-HPLC column. US Patent 6,548,307B2, filed Feb 14, 2001, and issued Apr 15, 2003.

-

Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io2024 . [Link]

- Lombardo, F.; et al. High throughput HPLC method for determining Log P values. US Patent 6,524,863B1, filed Aug 18, 1999, and issued Feb 25, 2003.

-

Hörter, D.; Dressman, J. B. Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSci.2001 , 3 (1), E2. [Link]

-

Alsenz, J.; Kansy, M. A review of methods for solubility determination in biopharmaceutical drug characterization. Pharm Dev Technol.2007 , 12 (3), 271-80. [Link]

-

Reijenga, J.; et al. Development of Methods for the Determination of pKa Values. Anal. Chem. Insights2013 , 8, 53-71. [Link]

-

Donovan, S. F.; Pescatore, M. C. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Anal. Chem.2020 , 92 (11), 7439–7443. [Link]

-

Netzsch. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. 2022 . [Link]

-

Eugene-Osoikhia, T. T.; Emesiani, M. C. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. J. Chem. Soc. Nigeria2020 , 45 (3). [Link]

-

O’Donnell, P.; Kaddou, F. Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Mol. Pharmaceutics2021 , 18 (5), 2056–2071. [Link]

-

O’Donnell, P.; Kaddou, F. Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. National Institutes of Health2021 . [Link]

-

O’Donnell, P.; Kaddou, F. The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum2023 . [Link]

-

Thomas, S. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments2022 . [Link]

-

PubChem. 2-Amino-4-chloro-5-sulphamoylbenzamide. [Link]

-

ChemBK. 2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid. [Link]

-

Wang, Y.; et al. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Comb. Chem. High Throughput Screen.2011 , 14 (5), 379–385. [Link]

-

precisionFDA. 2-AMINO-4-CHLORO-5-SULFAMYL-N-(M-TOLYL)BENZAMIDE. [Link]

-

ACD/Labs. LogP vs LogD - What is the Difference? 2024 . [Link]

-

Dey, B. P.; Lahiri, S. C. Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry1986 , 25A, 136-140. [Link]

-

Liu, X.; et al. Correlation between the experimental and calculated logP values of 219 peptides given by the residue addition model. Chin. J. Chem.2007 , 25, 1333-1339. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

PubChem. 2-Amino-5-(4-chlorophenyl)-3-(4-sulfamoylphenyl)benzamide. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

Williams, R. pKa Data Compiled by R. Williams page-1. [Link]

Sources

- 1. 2-Amino-4-chloro-5-sulphamoylbenzamide | C7H8ClN3O3S | CID 118600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. usbio.net [usbio.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. acdlabs.com [acdlabs.com]

- 16. acdlabs.com [acdlabs.com]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-amino-4-chloro-5-sulfamoylbenzamide in Organic Solvents

Introduction

2-amino-4-chloro-5-sulfamoylbenzamide is a key chemical entity with significant interest in pharmaceutical research and development. Its utility as a synthetic intermediate or a potential active pharmaceutical ingredient (API) necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of a compound dictates its behavior in various stages of drug development, including synthesis, purification, formulation, and ultimately, its bioavailability.

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-amino-4-chloro-5-sulfamoylbenzamide in a range of organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this guide emphasizes robust experimental protocols and the underlying scientific principles that govern solubility. It is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, enabling informed decision-making in their projects.

Physicochemical Properties Influencing Solubility

The solubility of a solute in a given solvent is governed by a complex interplay of its intrinsic properties and those of the solvent. For 2-amino-4-chloro-5-sulfamoylbenzamide, the key molecular characteristics are summarized below. These properties provide the foundation for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃O₃S | PubChem[1] |

| Molecular Weight | 249.68 g/mol | PubChem[1] |

| XLogP3-AA (logP) | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Polar Surface Area | 138 Ų | PubChem[1] |

Expert Insights:

-

The low XLogP3-AA value of -0.1 suggests that 2-amino-4-chloro-5-sulfamoylbenzamide is a relatively polar molecule. This indicates that it is likely to have a preference for polar solvents over non-polar hydrocarbon solvents.

-

With three hydrogen bond donors (from the amine and sulfonamide groups) and five hydrogen bond acceptors (the oxygen and nitrogen atoms), the molecule has a significant capacity for forming hydrogen bonds. This is a primary driver of its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

The presence of both polar functional groups (amine, sulfonamide, amide) and a chlorinated aromatic ring creates a molecule with a nuanced polarity, suggesting that a range of polar organic solvents should be screened to find optimal solubility.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can provide valuable predictive insights. The Extended Hildebrand Solubility Approach is one such model that has been successfully applied to sulfonamides.[1] This approach uses the Hildebrand solubility parameter (δ), which is a measure of the cohesive energy density of a substance. The fundamental principle is that "like dissolves like"; substances with similar solubility parameters are more likely to be miscible.

The extended model accounts for specific interactions, such as hydrogen bonding and dipole-dipole forces, which are critical for a molecule like 2-amino-4-chloro-5-sulfamoylbenzamide. By comparing the solubility parameter of the solute with those of various organic solvents, a researcher can make an educated initial selection of solvents for experimental screening.

Experimental Determination of Equilibrium Solubility

The definitive method for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method , as outlined in guidelines such as USP General Chapter <1236> and ICH M9.[2][3][4][5][6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.

Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for obtaining accurate and reproducible equilibrium solubility data.

Objective: To determine the equilibrium solubility of 2-amino-4-chloro-5-sulfamoylbenzamide in a selected organic solvent at a controlled temperature.

Materials:

-

2-amino-4-chloro-5-sulfamoylbenzamide (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative quantitative method.

Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology:

-

Preparation of Standard Curve: Prepare a stock solution of 2-amino-4-chloro-5-sulfamoylbenzamide of a known high concentration in a suitable solvent (e.g., DMSO or the test solvent if solubility allows). From this stock, create a series of dilutions to generate a standard curve (e.g., 5-6 points) for HPLC analysis. This is a critical self-validating step; the linearity of the curve (R² > 0.999) ensures the accuracy of the subsequent quantification.

-

Sample Preparation: Add an excess amount of solid 2-amino-4-chloro-5-sulfamoylbenzamide to a glass vial. The excess solid is visually confirmed to be present throughout the experiment, which is a key criterion for ensuring saturation.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a predetermined period (typically 24 to 48 hours). To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is confirmed when the measured concentration does not change significantly between time points.[3]

-

Phase Separation: After equilibration, allow the vials to stand in a temperature-controlled bath for at least 30 minutes to allow for thermal re-equilibration and settling of the solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. The filtration step is crucial to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to prevent errors from potential drug adsorption to the filter membrane.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC standard curve.

-

Quantification: Analyze the diluted sample by HPLC. Determine the concentration of 2-amino-4-chloro-5-sulfamoylbenzamide in the sample by interpolating from the standard curve.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in appropriate units (e.g., mg/mL or µg/mL).

Data Presentation: Predicted Solubility Profile

While experimentally determined data is not currently available in the literature, based on the physicochemical properties and general behavior of sulfonamides, a predicted qualitative and potential quantitative solubility profile can be proposed. The following table provides a template for presenting such data once it is generated, with predictions based on chemical principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the multiple polar groups of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (in DMSO/DMF), Moderate (in Acetonitrile) | DMSO and DMF are excellent hydrogen bond acceptors and have high polarity, making them powerful solvents for this type of molecule. Acetonitrile is less polar and may be a less effective solvent. |

| Ester | Ethyl Acetate | Low to Moderate | Possesses a hydrogen bond acceptor (carbonyl) but lacks a donor, and has lower polarity, likely resulting in lower solubility compared to alcohols or DMSO. |

| Ketone | Acetone | Moderate | More polar than ethyl acetate, with a strong hydrogen bond accepting carbonyl group, suggesting moderate solubility. |

| Non-polar | Toluene, Hexane | Very Low | The high polarity and hydrogen bonding capacity of the solute are incompatible with the non-polar nature of these solvents, leading to poor solvation. |

High-Throughput Screening of Apparent Solubility

For early-stage drug development, a higher-throughput method can be used to rapidly screen solubility in a wide array of solvents. Kinetic or apparent solubility methods, such as turbidimetric or nephelometric assays, are suitable for this purpose. These methods measure the concentration at which the compound precipitates from a stock solution (typically in DMSO) when diluted into the solvent of interest.

Protocol: Turbidimetric Solubility Screening

Objective: To rapidly assess the apparent solubility of 2-amino-4-chloro-5-sulfamoylbenzamide across a panel of organic solvents.

Workflow Diagram:

Caption: High-Throughput Turbidimetric Solubility Screening Workflow.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Dispensing: In a 96-well plate, dispense small volumes of the DMSO stock.

-

Solvent Addition: Rapidly add the various organic test solvents to the wells.

-

Incubation: Mix and incubate the plate at a controlled temperature for 1-2 hours.

-

Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the apparent solubility.

Causality and Limitations: This method is fast and requires minimal compound. However, it measures kinetic solubility, which can sometimes overestimate the true thermodynamic equilibrium solubility due to the formation of supersaturated solutions. The presence of a co-solvent (DMSO) also influences the result. Therefore, data from this method should be considered an estimate and key results should be confirmed using the shake-flask method.

Conclusion

A comprehensive understanding of the solubility of 2-amino-4-chloro-5-sulfamoylbenzamide in organic solvents is fundamental to its successful development and application. While quantitative data is not yet widely published, this guide provides the necessary theoretical background and detailed, field-proven experimental protocols for its determination. By employing the isothermal shake-flask method, researchers can generate high-quality, reliable equilibrium solubility data. For initial screening, the turbidimetric method offers a rapid, resource-efficient alternative. The application of these methodologies will enable scientists to build a robust solubility profile for 2-amino-4-chloro-5-sulfamoylbenzamide, facilitating its progression through the research and development pipeline.

References

-

United States Pharmacopeia. USP-NF General Chapter <1236> Solubility Measurements. [Link]

-

United States Pharmacopeia. <1236> Solubility Measurements - USP-NF ABSTRACT. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118600, 2-Amino-4-chloro-5-sulphamoylbenzamide. [Link]

-

ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

Martin, A., et al. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

-

ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

-

Perlovich, G. L., et al. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. [Link]

-

Cristofoletti, R., et al. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco-2 permeability assessment. [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

Sources

- 1. 2-Amino-4-chloro-5-sulphamoylbenzamide | C7H8ClN3O3S | CID 118600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-chloro-5-methylbenzenesulfonic acid CAS#: 88-51-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [precision.fda.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. gchemglobal.com [gchemglobal.com]

An In-Depth Technical Guide to 2-Amino-4-chloro-5-sulfamoylbenzamide: A Critical Furosemide Impurity

Foreword: Understanding the Imperative of Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the entire impurity profile. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a drug product. This guide provides a comprehensive technical overview of 2-amino-4-chloro-5-sulfamoylbenzamide, a critical process-related impurity and degradation product of the potent loop diuretic, furosemide. For researchers, analytical scientists, and drug development professionals, a thorough understanding of this impurity is paramount for ensuring the quality and regulatory compliance of furosemide-containing medicines.

Introduction to 2-Amino-4-chloro-5-sulfamoylbenzamide

2-Amino-4-chloro-5-sulfamoylbenzamide, also known by several synonyms including 4-chloro-5-sulfamoylanthranilic acid (CSA) and Saluamine, is a key known impurity of furosemide.[1][2][3][4] It is designated as Furosemide Impurity C in the European Pharmacopoeia (Ph. Eur.) and Furosemide Related Compound B in the United States Pharmacopeia (USP).[5][6][7][8] Its chemical structure is closely related to furosemide, lacking the N-furfuryl group.

Chemical and Physical Properties:

| Property | Value |

| Chemical Name | 2-amino-4-chloro-5-sulfamoylbenzoic acid |

| CAS Number | 3086-91-7[1][3] |

| Molecular Formula | C₇H₇ClN₂O₄S[1][3] |

| Molecular Weight | 250.66 g/mol [3] |

| Appearance | White to off-white solid[3] |

| Melting Point | 267 °C (decomposes)[4] |

Origin and Formation Pathways

The presence of 2-amino-4-chloro-5-sulfamoylbenzamide in furosemide can arise from two primary sources: as a process-related impurity during synthesis and as a degradation product.

Synthetic Pathway of Furosemide and Genesis of the Impurity

One common synthetic route to furosemide starts with 2,4-dichlorobenzoic acid. This starting material is chlorosulfonated and subsequently ammonolyzed to form 2,4-dichloro-5-sulfamoylbenzoic acid. The final step involves the condensation of this intermediate with furfurylamine to yield furosemide.[9][10]

2-Amino-4-chloro-5-sulfamoylbenzamide can be present as an unreacted starting material or an intermediate if the initial chlorination of the benzoic acid precursor is incomplete or if side reactions occur.

Diagram: Synthetic Pathway of Furosemide

Caption: Hydrolytic degradation of furosemide leading to the formation of Impurity C.

Toxicological Assessment

The control of any impurity is directly linked to its toxicological profile. Concerns about the quality of a drug product and its stability are significant for health authorities, as degradation products can lead to toxicity or unexpected clinical outcomes. [11] Acute, subacute, and chronic toxicity studies have been conducted on 4-Chloro-5-Sulfamoylanthranilic Acid (CSA), another name for 2-amino-4-chloro-5-sulfamoylbenzamide, using mice as an experimental model. [11]While detailed public data from these studies is limited, the research indicates that at higher doses and with prolonged treatment, CSA can cause significant changes in hematological and biochemical indices. [11]However, no clastogenic activity was observed in subacute and chronic toxicity studies. [11]Interestingly, in these studies, the parent drug, furosemide, showed a higher mortality rate at higher doses in both subacute and chronic toxicity studies compared to CSA. [11] For newly identified impurities, in silico toxicity prediction tools are often employed. [12]For instance, the ProTox-II web server has been used to predict the toxicity of other furosemide impurities, generally indicating a low risk of acute toxicity, hepatotoxicity, cytotoxicity, carcinogenicity, and mutagenicity. [5][13][14]While a specific in silico analysis for 2-amino-4-chloro-5-sulfamoylbenzamide was not found in the reviewed literature, the available toxicological data suggests it is of lower acute toxicity than the parent drug.

Genotoxicity is a critical endpoint for impurities. The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. [12][14][15][16][17]A positive Ames test indicates that a chemical is mutagenic and may act as a carcinogen. [15]While a specific Ames test result for 2-amino-4-chloro-5-sulfamoylbenzamide was not identified in the search results, a study on furosemide and its photoproducts did utilize the Ames test to detect genotoxic potential. [13]

Analytical Methodologies for Detection and Quantification

The control of 2-amino-4-chloro-5-sulfamoylbenzamide relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of furosemide and its impurities.

Pharmacopoeial HPLC Methods

Both the European Pharmacopoeia and the United States Pharmacopeia provide detailed HPLC methods for the analysis of furosemide and its related substances.

European Pharmacopoeia (Ph. Eur.) Method:

The Ph. Eur. monograph for furosemide outlines a specific HPLC method for the determination of related substances, including Impurity C. [5]

-

Column: A stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with octylsilyl silica gel for chromatography (5 µm).

-

Mobile Phase: A mixture of 30 volumes of 1-propanol and 70 volumes of a solution containing 2.0 g/L of potassium dihydrogen phosphate and 2.5 g/L of cetrimide, with the pH adjusted to 7.0 with ammonia.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 238 nm.

United States Pharmacopeia (USP) Method:

The USP monograph for furosemide also specifies an HPLC method for related compounds.

-

Column: A 4.6-mm x 25-cm column that contains packing L1 (octadecyl silane chemically bonded to porous silica or ceramic micro-particles).

-

Mobile Phase: A filtered and degassed mixture of water, tetrahydrofuran, and glacial acetic acid (70:30:1).

-

Flow Rate: About 1.0 mL/min.

-

Detection: UV detector at 254 nm and 272 nm.

Experimental Protocol: HPLC Analysis of Furosemide and Impurity C

This protocol is a representative example based on common practices and published methods.

1. Preparation of Solutions:

-

Diluent: Prepare a suitable diluent, for example, a mixture of acetonitrile and water (50:50).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of USP Furosemide Related Compound B RS (or Ph. Eur. Furosemide Impurity C CRS) in the diluent to obtain a known concentration (e.g., 5 µg/mL).

-

Test Solution: Accurately weigh and dissolve about 50 mg of the Furosemide sample in the diluent in a 50 mL volumetric flask. Dilute to volume with the diluent.

2. Chromatographic Conditions:

-

Instrument: A liquid chromatograph equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of a suitable buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in an appropriate ratio (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 272 nm.

-

Injection Volume: 20 µL.

3. Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is obtained.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the standard solution and record the peak area.

-

Inject the test solution and record the peak areas for furosemide and any impurity peaks.

4. Calculation:

Calculate the percentage of 2-amino-4-chloro-5-sulfamoylbenzamide in the Furosemide sample using the following formula:

% Impurity = (Area_impurity_test / Area_standard) * (Conc_standard / Conc_test) * 100

Diagram: HPLC Analysis Workflow

Caption: A typical workflow for the HPLC analysis of furosemide impurities.

Regulatory Acceptance Criteria

The acceptable limits for 2-amino-4-chloro-5-sulfamoylbenzamide in furosemide are defined in the respective pharmacopoeial monographs.

-

European Pharmacopoeia (Ph. Eur. 7.0): For specified impurities A, B, C, D, and E, the limit for each impurity is not more than 0.25 per cent. The total of all impurities should not be more than 0.5 per cent. [5]* United States Pharmacopeia (USP): The USP monographs for Furosemide, Furosemide Tablets, and Furosemide Oral Solution all reference USP Furosemide Related Compound B RS, indicating its control as a specified impurity. [6][7][8]The specific limits are detailed within the monograph and are generally aligned with international guidelines.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. To specifically generate 2-amino-4-chloro-5-sulfamoylbenzamide, hydrolytic stress conditions are most relevant.

Protocol for Acid Hydrolysis of Furosemide

1. Sample Preparation:

-

Accurately weigh about 50 mg of furosemide and transfer it to a 50 mL volumetric flask.

-

Add 25 mL of 0.1 N hydrochloric acid.

-

Reflux the solution at 80°C for 2 hours.

-

Cool the solution to room temperature and neutralize with 0.1 N sodium hydroxide.

-

Dilute to volume with the HPLC mobile phase.

2. Analysis:

-

Analyze the stressed sample using the validated HPLC method described in section 4.2.

-

Compare the chromatogram of the stressed sample with that of an unstressed sample and a standard of 2-amino-4-chloro-5-sulfamoylbenzamide to identify the degradation product.

Conclusion and Future Perspectives

The control of 2-amino-4-chloro-5-sulfamoylbenzamide is a critical aspect of ensuring the quality and safety of furosemide drug products. This guide has provided a comprehensive overview of its origin, toxicological significance, analytical detection, and regulatory limits. As analytical techniques continue to evolve, more sensitive methods for impurity profiling will emerge, further enhancing our ability to ensure the purity of essential medicines. Continuous monitoring of the impurity profiles of widely used drugs like furosemide is a fundamental responsibility of the pharmaceutical industry to safeguard public health.

References

- BOC Sciences. Furosemide and Impurities. (n.d.).

- European Pharmacopoeia 7.0. (2010). Furosemide. 01/2011:0391.

- Isidori, M., Nardelli, A., Parrella, A., Pascarella, L., & Previtera, L. (2006). A multispecies study to assess the toxic and genotoxic effect of pharmaceuticals: Furosemide and its photoproduct.

- De Stasio, E. (n.d.). The Ames Test. Lawrence University.

- Wikipedia. (2023). Ames test.

- LGC Standards. (n.d.). Furosemide impurity A CRS.

- PozeSCAF. (n.d.). In Silico Mutagenicity and Toxicology Predictions.

- Google Patents. (1996).

- USP-NF. (2022). Furosemide.

- Google Patents. (1996).

- InterBioTox. (n.d.). In vivo Toxicology.

- Santini, A., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Molecules, 28(3), 1035.

- Google Patents. (2016). Preparation method of furosemide. CN105906589A.

- Shomu's Biology. (2022, June 29).

- European Directorate for the Quality of Medicines & HealthCare. (2023, April 19). European Pharmacopoeia (Ph. Eur.) 11th Edition.

- The Explorer's Guide to Biology. (2022, November 24). The Ames Test: How Bruce Ames used bacteria to solve the mystery of the murderous mutagen [Video]. YouTube.

- United States Pharmacopeia. (2019, November 1). USP 43–NF 38 Commentary.

- Phenomenex. (n.d.). Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns.

- SynZeal. (n.d.). Furosemide EP Impurity C | 3086-91-7.

- Veeprho. (n.d.). Furosemide EP Impurity C | CAS 3086-91-7.

- CymitQuimica. (n.d.).

- Clearsynth. (n.d.). Furosemide EP impurity C | CAS No. 3086-91-7.

- USP-NF. (n.d.). Furosemide Tablets.

- USP-NF. (n.d.). Furosemide Oral Solution.

- Xu, A., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415.

- Simson Pharma Limited. (n.d.). Furosemide EP Impurity C | CAS No- 3086-91-7.

- Echemi. (2024, August 23). 3086-91-7 2-amino-4-chloro-5-sulfamoylbenzoic acid.

- BLD Pharm. (n.d.). 3086-91-7|2-Amino-4-chloro-5-sulfamoylbenzoic acid.

- ResearchGate. (n.d.). Toxicity studies on 4-chloro-5-sulfamoylanthranilic acid the degradation product of a loop diuretic furosemide.

- Molbase. (2025, May 20). 2-amino-4-chloro-5-sulfamoylbenzoic acid.

Sources

- 1. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. clearsynth.com [clearsynth.com]

- 4. echemi.com [echemi.com]

- 5. drugfuture.com [drugfuture.com]

- 6. Furosemide [doi.usp.org]

- 7. Furosemide Tablets [doi.usp.org]

- 8. Furosemide Oral Solution [doi.usp.org]

- 9. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 10. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

The Multifaceted Mechanisms of Action of Sulfamoylbenzamide Derivatives: A Technical Guide for Researchers

Introduction: The Versatility of the Sulfamoylbenzamide Scaffold

The sulfamoylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of biological activities. These compounds have garnered significant attention from researchers in drug discovery and development due to their therapeutic potential in various diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2] This guide provides an in-depth exploration of the core mechanisms of action of sulfamoylbenzamide derivatives, offering insights into their molecular targets and the downstream cellular consequences of their interactions. By delving into the causality behind their biological effects and outlining key experimental methodologies, this document aims to serve as a valuable resource for scientists working to harness the therapeutic promise of this versatile chemical class.

Inhibition of Carbonic Anhydrases: A Predominant Mechanism

A primary and well-established mechanism of action for many sulfamoylbenzamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[3][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in processes like pH regulation, ion transport, and CO2 homeostasis.[4][5]

Molecular Interaction with the Catalytic Zinc Ion

The inhibitory activity of sulfamoylbenzamide derivatives against CAs is primarily attributed to the coordination of the deprotonated sulfonamide group with the zinc ion (Zn²⁺) located in the enzyme's active site.[4][5] This interaction displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby blocking the enzyme's activity.[5] The benzamide portion of the molecule often engages in additional hydrogen bonding and van der Waals interactions with amino acid residues lining the active site cavity, contributing to the affinity and isoform selectivity of the inhibitor.[3]

Therapeutic Implications of CA Inhibition

The inhibition of specific CA isoforms by sulfamoylbenzamide derivatives has significant therapeutic implications:

-

Anticancer Activity: Tumor-associated isoforms, such as CA IX and CA XII, are overexpressed in various hypoxic solid tumors and play a crucial role in tumor cell survival and metastasis by regulating intra- and extracellular pH.[6] Sulfamoylbenzamide derivatives that selectively inhibit these isoforms are promising anticancer agents.[6]

-

Glaucoma Treatment: By inhibiting CAs in the ciliary body of the eye, these derivatives can reduce the production of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[7]

-

Diuretic Effects: Inhibition of CAs in the proximal tubules of the kidney leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in a diuretic effect.[7]

Quantitative Analysis of CA Inhibition

The inhibitory potency of sulfamoylbenzamide derivatives against various CA isoforms is typically quantified by determining their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).

| Derivative Example | Target CA Isoform | Kᵢ (nM)[3] |

| Benzamide-4-sulfonamide A | hCA I | 5.3 |

| Benzamide-4-sulfonamide B | hCA II | <1 |

| Benzamide-4-sulfonamide C | hCA VII | <1 |

| Benzamide-4-sulfonamide D | hCA IX | <1 |

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This spectrophotometric assay is a standard method for measuring the inhibition of CA activity.

Principle: The assay measures the rate of the CA-catalyzed hydration of CO₂, which leads to a change in pH. This pH change is monitored using a colorimetric pH indicator.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a buffered solution (e.g., Tris-HCl) at a specific pH (e.g., 7.5).

-

Prepare a solution of the CA enzyme in the same buffer.

-

Prepare a solution of the sulfamoylbenzamide derivative (inhibitor) in a suitable solvent (e.g., DMSO).

-

Prepare a saturated solution of CO₂ in water.

-

Prepare a solution of a pH indicator (e.g., p-nitrophenol).

-

-

Assay Procedure:

-

In a stopped-flow instrument, rapidly mix the enzyme solution with the inhibitor solution and incubate for a defined period to allow for binding.

-

Rapidly mix the enzyme-inhibitor solution with the CO₂ solution containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation if the substrate concentration and Michaelis constant (Km) are known.

-

Modulation of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases)

Recent research has identified certain sulfamoylbenzamide derivatives as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases).[1][8] These enzymes are involved in the hydrolysis of extracellular nucleotides and play roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[8][9]

Mechanism of Inhibition

The precise mechanism of h-NTPDase inhibition by sulfamoylbenzamide derivatives is still under investigation, but molecular docking studies suggest that these compounds bind to the active site of the enzymes, interacting with key amino acid residues.[8] This binding likely prevents the substrate (e.g., ATP) from accessing the catalytic site, thereby inhibiting its hydrolysis.

Structure-Activity Relationship and Isoform Selectivity

The structure-activity relationship (SAR) studies have shown that the nature of the substituents on both the sulfamoyl and benzamide portions of the scaffold significantly influences the inhibitory potency and selectivity for different h-NTPDase isoforms (h-NTPDase1, -2, -3, and -8).[1] For instance, the presence of halogen atoms on the benzamide ring can enhance activity against h-NTPDase1.[1]

Quantitative Data on h-NTPDase Inhibition

| Derivative | Target h-NTPDase Isoform | IC₅₀ (µM)[1][8] |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 |

Experimental Protocol: Malachite Green Phosphate Assay

This colorimetric assay is commonly used to measure the activity of ATPases like NTPDases by quantifying the amount of inorganic phosphate (Pi) released.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the intensity of the color is directly proportional to the amount of Pi released from ATP hydrolysis.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl with CaCl₂).

-

Prepare a solution of the h-NTPDase enzyme in the reaction buffer.

-

Prepare solutions of the sulfamoylbenzamide derivatives at various concentrations.

-

Prepare an ATP substrate solution.

-

Prepare the malachite green colorimetric reagent.

-

-

Assay Procedure:

-

In a microplate, add the reaction buffer, enzyme, and inhibitor solution. Pre-incubate for a specific time.

-

Initiate the reaction by adding the ATP substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis:

-